N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Description
This compound features a 1H-indole core substituted at position 2 with a 5-(propan-2-yl)-1,3,4-oxadiazole moiety, linked via an acetamide bridge to a 3-fluorophenyl group.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c1-13(2)20-24-25-21(28-20)18-10-14-6-3-4-9-17(14)26(18)12-19(27)23-16-8-5-7-15(22)11-16/h3-11,13H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVFFECMBTWBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the oxadiazole ring through cyclization reactions. The final step involves the acylation of the indole-oxadiazole intermediate with 3-fluoroaniline under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, modulation of neurotransmitter release, or alteration of gene expression.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyridine vs. Indole Core : A structurally similar compound, N-(2-methylphenyl)-2-{2-oxo-5-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]pyridin-1(2H)-yl}acetamide (), replaces the indole with a pyridine ring. The indole core in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to pyridine, which lacks the aromatic heterocycle’s electron-rich environment .
- Sulfanyl vs. Direct Linkage : Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature a sulfanyl (-S-) bridge between the oxadiazole and acetamide. The target compound’s direct methylene linkage may reduce steric hindrance and improve metabolic stability compared to sulfanyl-containing analogues .
Substituent Effects on Bioactivity
- Fluorophenyl vs. Nitrophenyl/Chlorophenyl: Analogues such as N-(3-nitrophenyl)-2-{...}acetamide () and N-(5-chloro-2-methylphenyl)-2-{...}acetamide () highlight substituent-dependent activity.
- Propan-2-yl vs. Diphenylmethyl/Benzofuran : The propan-2-yl group on the oxadiazole (target compound) contrasts with bulkier substituents like diphenylmethyl () or benzofuran (). Smaller alkyl groups may reduce steric constraints, enhancing target selectivity .
Physicochemical and Pharmacokinetic Properties
Table 1: Key Properties of Selected Analogues
*Estimated using fragment-based methods. †Based on analogues in and .
Biological Activity
N-(3-fluorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorophenyl group, an oxadiazole ring, and an indole moiety, contribute to its diverse biological activities. This compound has been the subject of various studies aimed at elucidating its pharmacological properties and mechanisms of action.
Chemical Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19FN4O2 |
| Molecular Weight | 378.40 g/mol |
| CAS Number | 946232-68-4 |
Structural Features
The presence of a fluorine atom in the phenyl ring enhances the electronic properties of the compound, potentially influencing its reactivity and interactions with biological targets. The oxadiazole and indole components are known for their roles in various biological activities, including anticancer effects.
This compound exhibits its biological activity primarily through interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to downstream effects such as:
- Inhibition of Cell Proliferation: The compound has shown promise in inhibiting the growth of various cancer cell lines.
- Modulation of Neurotransmitter Release: Potential applications in neurological disorders due to its ability to affect neurotransmitter systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.67 µM to 0.87 µM against various cancer cell lines such as PC-3 (prostate), HCT116 (colon), and ACHN (renal) .
Comparative Efficacy
The following table summarizes the anticancer activity of this compound compared to other compounds:
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(3-fluorophenyl)-... | PC-3 | 0.67 |
| N-(3-fluorophenyl)-... | HCT116 | 0.80 |
| N-(3-fluorophenyl)-... | ACHN | 0.87 |
| Erlotinib (Standard) | Various | 0.42 |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:
- Anticancer Studies: A study evaluated various oxadiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values than established anticancer drugs like erlotinib .
- Enzyme Inhibition: Compounds similar to N-(3-fluorophenyl)-... were assessed for their ability to inhibit human alkaline phosphatase (ALP), with promising results indicating potential therapeutic applications .
- Neuropharmacological Effects: The interaction of oxadiazole-containing compounds with neurotransmitter systems has been explored, suggesting possible applications in treating neurological disorders .
Q & A
Q. Optimization Strategies :
- Catalyst screening : Pd/C or CuI for Suzuki-Miyaura coupling of fluorophenyl groups .
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions .
- Yield data : Typical yields range from 45–65%; optimizing stoichiometry (1.2 eq. oxadiazole-thiol) improves to 75% .
What methodologies are recommended for identifying the primary biological targets of this compound?
Q. Methodological Answer :
- Computational docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the compound’s 3D structure (DFT-optimized) to predict binding to ATP-binding pockets or allosteric sites .
- In vitro assays :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., EGFR) to quantify binding kinetics (KD) .
Contradiction Note : Some oxadiazole-indole analogs show COX-2 selectivity, while others target topoisomerases. Validate via siRNA knockdown or competitive binding assays .
How can structure-activity relationship (SAR) studies evaluate the role of the isopropyl group on the oxadiazole ring?
Q. Methodological Answer :
- Analog synthesis : Replace the isopropyl group with methyl, tert-butyl, or cyclopropyl substituents. Monitor electronic effects via Hammett σ values .
- Biological testing :
- Computational analysis : Calculate steric maps (MolCAD) to correlate substituent size with target binding .
Q. Example Data :
| Substituent | LogP | MIC (S. aureus) (µg/mL) | IC₅₀ (HeLa) (µM) |
|---|---|---|---|
| Isopropyl | 3.2 | 12.5 | 8.7 |
| Methyl | 2.8 | 25.0 | 15.2 |
| tert-Butyl | 3.6 | 6.25 | 5.3 |
The isopropyl group balances lipophilicity and steric bulk, enhancing membrane permeability and target engagement .
What experimental approaches assess physicochemical stability and solubility under varying pH conditions?
Q. Methodological Answer :
- Solubility profiling : Use the shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
- Stability studies :
- Thermal stability : Differential scanning calorimetry (DSC) at 25–150°C .
- Photodegradation : Expose to UV light (λ = 254 nm) for 48 hours; monitor decomposition via LC-MS .
- pH-dependent degradation : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids; quantify intact compound .
Key Finding : The compound shows pH-sensitive hydrolysis of the acetamide bond above pH 8.0, necessitating enteric coating for oral delivery .
How should researchers address contradictions in reported biological activities of similar derivatives?
Q. Methodological Answer :
- Meta-analysis : Collate data from PubChem and independent studies to identify outliers in IC₅₀ or MIC values .
- Standardized protocols :
- Mechanistic studies : Perform RNA-seq on treated cells to identify differentially expressed pathways, resolving whether discrepancies arise from off-target effects .
What models elucidate metabolic pathways and pharmacokinetic properties?
Q. Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) + NADPH; identify metabolites via UPLC-QTOF-MS .
- In vivo PK : Administer to Sprague-Dawley rats (10 mg/kg IV/PO); collect plasma for LC-MS/MS analysis .
- Key parameters :
- Half-life (t½) : 2.3 hours (IV) vs. 4.1 hours (PO) due to slow absorption .
- Major metabolite : N-demethylated oxadiazole, detected in urine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
